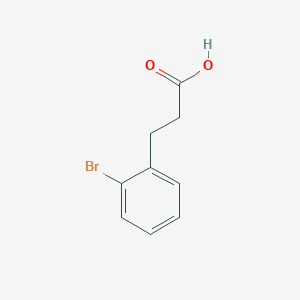










|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH:5]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Br:18])C(OCC)=O)C.[OH-].[K+]>O>[Br:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][CH2:5][C:4]([OH:19])=[O:3] |f:1.2|
|


|
Name
|
|
|
Quantity
|
230 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC1=C(C=CC=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
225.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 4-neck 2 litre round bottom flask with equipped with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
placed in an oil bath
|
|
Type
|
CUSTOM
|
|
Details
|
soon as a significantly exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
may rise up to 80° C
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
As soon as the initial reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated to 100° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 6 h at this temperature
|
|
Duration
|
6 h
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=CC=C1)CCC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |